N-ethyl-N-(4-methoxyphenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide
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Description
N-ethyl-N-(4-methoxyphenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Sulfonamides and their derivatives, including those fused with thiophene and oxadiazole rings, have been studied for their antimicrobial properties. Wardkhan et al. (2008) synthesized derivatives with thiophene and tested their antimicrobial activity against bacterial and fungal isolates, demonstrating the potential of such compounds in addressing microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer and Antioxidant Properties
Compounds containing thiophene and oxadiazole rings have also been investigated for their potential anticancer and antioxidant activities. For example, Küçükgüzel et al. (2013) synthesized celecoxib derivatives containing these rings and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of these compounds in medicinal chemistry research (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Corrosion Inhibition
The application of oxadiazole derivatives in the field of materials science, particularly as corrosion inhibitors for metals in acidic environments, is another area of interest. Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, indicating the potential of these compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Drug Metabolism and Biocatalysis
Research on biocatalysis to drug metabolism, such as the work by Zmijewski et al. (2006), where a microbial-based system was used to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, highlights the importance of understanding how drugs are metabolized and how their metabolites can be produced for further study (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-31-22-8-7-17(13-23(22)32-2)15-28-25(30)18-9-11-29(12-10-18)24-19(14-26)16-27-21-6-4-3-5-20(21)24/h3-8,13,16,18H,9-12,15H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRHEZHRMLWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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